5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Description
5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride (IUPAC name: 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride) is a hydrochloride salt of a tetrahydronaphthalene derivative. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 228 Da . Key physicochemical properties include:
- LogP: -0.52, indicating moderate hydrophilicity .
- Polar surface area: 63 Ų, reflecting moderate polarity .
The compound features a partially saturated naphthalene core with amino (-NH₂) and fluoro (-F) substituents at positions 5 and 3, respectively, and a carboxylic acid group at position 1. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15) |
InChI Key |
XKBLOUKUUZVECM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the fluorination of a tetrahydronaphthalene derivative followed by the introduction of an amino group and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects
- Fluoro vs. Chloro/Bromo : The target compound’s fluoro substituent offers high electronegativity and small atomic radius, enhancing binding affinity in drug-receptor interactions compared to bulkier chloro () or bromo () groups .
- Amino Group: The -NH₂ group in the target compound and its 2-chloro analogue () may facilitate hydrogen bonding, unlike the oxo (-O) group in and , which introduces ketone reactivity .
Pharmacological Relevance
- The parent compound (5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid) is a key intermediate in synthesizing Palonosetron, a 5-HT₃ receptor antagonist . The target compound’s amino and fluoro groups could modulate selectivity for similar targets.
- The oxo derivatives () are associated with higher reactivity and hazards (e.g., skin/eye irritation) due to electrophilic ketone groups .
Physicochemical Properties
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogues .
- Crystal Packing : The parent compound () forms centrosymmetric dimers via O–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.83 Å), which may differ in the target compound due to -F and -NH₂ substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
